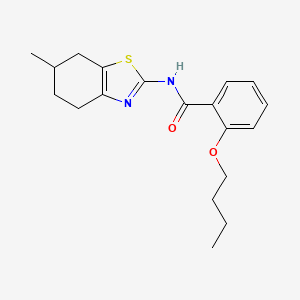![molecular formula C21H27N5O B11336730 N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)cyclopentanecarboxamide](/img/structure/B11336730.png)
N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)cyclopentanecarboxamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)cyclopentanecarboxamide typically involves the reaction of 2-chloropyrimidine with pyrrolidine, followed by further modifications . The reaction conditions often require the presence of trifluoroacetic acid as a catalyst . The final product is obtained through a series of steps involving nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles, often in the presence of a base or acid catalyst
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)cyclopentanecarboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it may modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: Shares the pyrimidine and pyrrolidine structure but lacks the cyclopentanecarboxamide group.
6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide: Contains similar pyrimidine and pyrrolidine moieties but with different functional groups.
Uniqueness
N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H27N5O |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C21H27N5O/c1-15-22-19(14-20(23-15)26-12-4-5-13-26)24-17-8-10-18(11-9-17)25-21(27)16-6-2-3-7-16/h8-11,14,16H,2-7,12-13H2,1H3,(H,25,27)(H,22,23,24) |
InChI Key |
NEPGFXYGKUKHDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11336647.png)
![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B11336650.png)
![4-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11336654.png)
![N-(4-fluorophenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11336661.png)

![2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B11336672.png)
![2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11336683.png)
![Ethyl 4-({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B11336691.png)

![5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11336704.png)
![Methyl 2-methyl-3-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11336709.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-ethoxybenzamide](/img/structure/B11336710.png)
![3-butoxy-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11336712.png)
![Piperazine, 1-benzoyl-4-[2-(2-pyridinyl)ethyl]-](/img/structure/B11336715.png)
